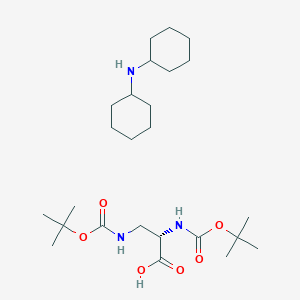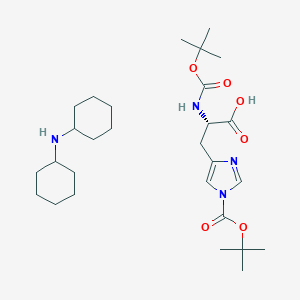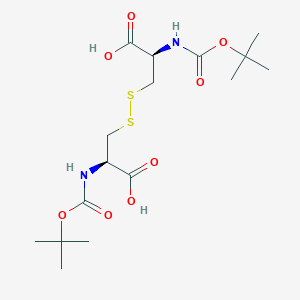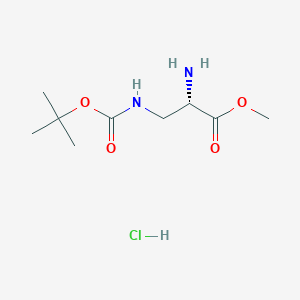
Fmoc-D-tert-leucine
説明
Fmoc-D-tert-leucine is a compound with the molecular formula C21H23NO4 . It is also known by other names such as Fmoc-D-Tle-OH, fmoc-d-alpha-t-butylglycine, and Fmoc-D-alpha-tert-butylglycine . It is a versatile reactant used in the discovery of potent antagonists of antiapoptotic protein X-linked inhibitor of apoptosis (XIAP) for the treatment of cancer .
Synthesis Analysis
The synthesis of Fmoc-D-tert-leucine involves several steps. The Fmoc strategy is the most used strategy in solid phase peptide synthesis (SPPS) and remains valid even forty years after its implementation . The α-amino deprotection step is crucial in order to secure the quality of the target peptide . Poor efficiency in deprotection will result in decreased yield and quality due to deleted residues and even capped peptides, which also generates the need of additional purification steps .
Molecular Structure Analysis
The molecular structure of Fmoc-D-tert-leucine is characterized by its molecular weight of 353.4 g/mol . The InChI representation of the molecule is InChI=1S/C21H23NO4/c1-21(2,3)18(19(23)24)22-20(25)26-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17-18H,12H2,1-3H3,(H,22,25)(H,23,24)/t18-/m0/s1 .
Physical And Chemical Properties Analysis
Fmoc-D-tert-leucine has a molecular weight of 353.412 and a density of 1.2±0.1 g/cm3 . It has a boiling point of 554.1±33.0 °C at 760 mmHg . The melting point is reported to be 126-130ºC .
科学的研究の応用
PPARgamma Ligand and Insulin Sensitizing Activity
FMOC-L-Leucine (F-L-Leu) acts as a chemically distinct PPARgamma ligand. Unique in its interaction with PPARgamma, it induces a specific allosteric configuration leading to differential cofactor recruitment. This translates into distinct pharmacological properties, including insulin sensitization in various models of diabetes and glucose intolerance, yet with reduced adipogenic activity compared to other PPARgamma activators (Rocchi et al., 2001).
Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters
A synthetic approach for protected methyl esters of the non-proteinogenic amino acid 2,3-l-diaminopropanoic acid (l-Dap) leverages Fmoc (9-fluorenylmethyloxycarbonyl) as a protecting group. This method highlights the utility of Fmoc in synthesizing complex amino acid structures while maintaining the chirality of the starting material (Temperini et al., 2020).
NMR Spectroscopy Applications
Fmoc-protected amino acids, including FMOC-l-leucine, are utilized in solid-state nuclear magnetic resonance (NMR) spectroscopy studies. The research involving FMOC-l-leucine has contributed to the understanding of molecular structure and interatomic distances in biomolecular systems, enhancing the application of NMR in biological and chemical research (Keeler et al., 2017).
Peptide Nucleic Acid (PNA) Monomer Synthesis
Fmoc techniques are employed in the synthesis of amino acid-modified peptide nucleic acid (PNA) monomers. This method demonstrates the compatibility of Fmoc with various amino acids and its role in facilitating the synthesis of complex biomolecules, which can be used in targeting specific mRNA sequences (Balaji et al., 2006).
Synthesis of N-Fmoc Statine and Analogs
N-Fmoc leucine is used in the synthesis of N-Fmoc Statine and its analogs, illustrating the versatility of Fmoc in the synthesis of complex amino acid derivatives. The process highlights the preservation of chirality in the synthesized compounds, which is crucial in pharmaceutical applications (Xia Kun & W. Xin, 2006).
Peptide Synthesis and Molecular Self-Assembly
Fmoc-modified amino acids, including Fmoc-leucine, play a significant role in the self-assembly of nanostructures and the synthesis of antimicrobial hydrogels. These applications underscore the potential of Fmoc-modified compounds in developing new materials with biomedical applications (Irwansyah et al., 2015).
Solid-Phase Peptide Synthesis and Deprotection Challenges
The use of Fmoc in solid-phase peptide synthesis has been studied extensively. Research has revealed challenges in deprotection steps, particularly with amino acids like leucine. Understanding these challenges is critical for improving peptide synthesis techniques (Larsen & Holm, 2009).
Safety And Hazards
Fmoc-D-tert-leucine may be harmful if inhaled, swallowed, or absorbed through the skin . It may cause respiratory tract irritation, skin irritation, and severe skin burns and eye damage . It is recommended to avoid breathing dust, use only outdoors or in a well-ventilated area, and wear protective gloves, clothing, eye protection, and face protection .
特性
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-21(2,3)18(19(23)24)22-20(25)26-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17-18H,12H2,1-3H3,(H,22,25)(H,23,24)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZOHGJIGTNUNNC-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30359659 | |
| Record name | Fmoc-D-tert-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30359659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-tert-leucine | |
CAS RN |
198543-64-5 | |
| Record name | Fmoc-D-tert-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30359659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















